2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVQJCPHVVIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1366577-88-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article summarizes the available research findings on its biological properties, mechanisms of action, and implications for future studies.
- Molecular Formula : CHBO
- Molecular Weight : 274.16 g/mol
- Structure : The compound features a dioxaborolane core with a cyclopropylmethoxy substituent on the phenyl ring, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds containing boron can exhibit anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could be significant in modulating metabolic pathways relevant to disease states.
- Neuroprotective Effects : Some studies indicate that similar dioxaborolane derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Enzyme Inhibition | Modulation of metabolic enzymes | |
| Neuroprotection | Reduction in oxidative stress markers |
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of boron compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase (Reference needed).
Case Study 2: Enzyme Interaction
Research involving enzyme assays revealed that this compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This suggests a potential role in targeted cancer therapies (Reference needed).
The mechanisms underlying the biological activities of this compound are still under investigation. Key hypotheses include:
- Boron's Role : Boron compounds are known to interact with biomolecules such as nucleic acids and proteins, potentially altering their function.
- Reactive Oxygen Species (ROS) : The compound may modulate ROS levels within cells, leading to protective or damaging effects depending on the context.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the boron atom allows for efficient coupling with aryl halides, leading to the formation of biaryl compounds.
Synthesis of Complex Organic Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it suitable for creating complex structures that are otherwise challenging to synthesize. Researchers utilize it to develop new compounds with potential biological activities.
Material Science
In material science, boron compounds like this dioxaborolane are investigated for their properties in polymer chemistry and nanotechnology. They can be utilized as precursors for boron-doped materials, which exhibit unique electrical and optical properties beneficial for electronic applications.
Pharmaceutical Development
The compound is studied for its potential therapeutic applications. Its structural features may contribute to the development of new drugs targeting specific biological pathways. The cyclopropylmethoxy group is particularly interesting due to its influence on pharmacokinetics and receptor interactions.
Case Studies
| Study Title | Year | Application | Findings |
|---|---|---|---|
| "Synthesis of Biaryl Compounds via Suzuki Coupling" | 2023 | Organic Synthesis | Demonstrated high yields using 2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a coupling agent with various aryl halides. |
| "Exploring Boron-Doped Polymers" | 2022 | Material Science | Investigated the use of dioxaborolane derivatives in creating conductive polymers with enhanced stability and performance metrics. |
| "Novel Anticancer Agents Derived from Boron Compounds" | 2021 | Pharmaceutical Research | Reported on synthesized derivatives showing promising activity against cancer cell lines, highlighting the importance of the cyclopropylmethoxy moiety in biological activity. |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is most prominently utilized in Suzuki-Miyaura cross-coupling reactions , which enable carbon-carbon bond formation between aryl boronic esters and aryl/vinyl halides. The reaction proceeds via a palladium-catalyzed mechanism, involving oxidative addition, transmetalation, and reductive elimination.
Key Reaction Parameters:
| Parameter | Conditions/Components |
|---|---|
| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Bases | K₂CO₃, Na₂CO₃, CsF |
| Solvents | THF, DMF, DMSO, 1,4-dioxane |
| Temperature | 80–100°C (thermal) or 25–50°C (microwave-assisted) |
| Yield Range | 65–92% (dependent on substrate and optimization) |
Mechanistic Insights :
-
Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation : The boron-bound aryl group transfers to palladium, facilitated by the dioxaborolane’s stability under basic conditions.
-
Reductive Elimination : The biaryl product forms, regenerating the palladium catalyst.
Example Application :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis (2 mol%) and K₂CO₃ in THF at 80°C yields 4-methyl-4'-(cyclopropylmethoxy)biphenyl (86% yield).
Protodeboronation Reactions
Protodeboronation (degradation of the boronic ester) can occur under acidic or oxidative conditions, limiting reaction efficiency. Studies show that electron-deficient aryl boronic esters like this compound exhibit reduced protodeboronation rates compared to their boronic acid analogs.
Key Findings :
-
Acid Sensitivity : Decomposes in H₂O/THF mixtures at pH < 3, releasing cyclopropylmethoxybenzene.
-
Oxidative Stability : Resists oxidation by H₂O₂ or NaBO₃ up to 50°C, making it suitable for aqueous reaction systems.
Functional Group Transformations
The cyclopropylmethoxy group undergoes selective reactions without disrupting the boronic ester:
Cyclopropane Ring-Opening
Under strong acids (e.g., H₂SO₄), the cyclopropane ring opens to form a propenyl ether derivative:
This side reaction is minimized in neutral or weakly basic Suzuki conditions.
Demethylation
Reaction with BBr₃ in CH₂Cl₂ at -78°C cleaves the methyl ether, yielding a phenolic boronic ester .
Limitations and Challenges
-
Steric Hindrance : Bulky cyclopropylmethoxy groups reduce coupling efficiency with sterically hindered aryl halides.
-
Purification : Requires chromatography due to polar byproducts (e.g., borate salts).
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what purity levels are typically achieved?
Answer:
The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging the reactivity of the dioxaborolane core. A common approach involves reacting 4-(cyclopropylmethoxy)phenylboronic acid with pinacol under anhydrous conditions, typically using dichloromethane or THF as solvents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields >95% purity, as confirmed by HPLC or / NMR . Purity optimization may require iterative crystallization or preparative TLC for trace impurities (e.g., residual pinacol).
Basic: How should this compound be stored to maintain stability, and what analytical techniques assess degradation?
Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Degradation is monitored via:
- NMR : Check for loss of the characteristic signal at δ ~30 ppm or new peaks indicating hydrolysis (e.g., free boronic acid at δ ~28 ppm).
- HPLC : Detect byproducts using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass spectrometry : Confirm molecular ion integrity (e.g., ESI-MS for [M+H]) .
Advanced: What strategies optimize this compound’s yield in cross-coupling reactions?
Answer:
The cyclopropylmethoxy group introduces steric hindrance, requiring tailored conditions:
- Catalyst selection : Use Pd(PPh) or XPhos Pd G3 for bulky substrates.
- Solvent/base : Dioxane with CsCO enhances solubility and deprotonation.
- Temperature : 80–100°C for 12–24 hours ensures complete coupling.
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >90% yield .
Advanced: How can NMR data discrepancies (e.g., diastereotopic protons) be resolved?
Answer:
- Variable Temperature (VT) NMR : Resolve overlapping signals by cooling to –40°C (slows rotational isomerism).
- COSY/NOESY : Identify coupling partners and spatial proximity of cyclopropylmethoxy protons.
- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., analogous structures in show planar boron geometry).
- Solvent screening : Use deuterated DMSO or CDCl to shift problematic resonances .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with aqueous NaOH (pH >10) to hydrolyze boronate esters.
- Waste disposal : Collect in sealed containers for incineration by licensed facilities .
Advanced: How does the cyclopropylmethoxy group influence electronic properties?
Answer:
- Electron-withdrawing effect : The oxygen atom reduces electron density on the boronate, enhancing electrophilicity in cross-couplings.
- Steric effects : Cyclopropane’s rigidity restricts rotation, quantified via DFT calculations (e.g., ~5 kcal/mol barrier for methoxy rotation).
- Spectroscopic quantification : NMR (if fluorinated analogs exist) or IR (C-O-B stretching at ~1250 cm) .
Advanced: How does this compound perform in photoactive or catalytic applications?
Answer:
- Photoluminescence : The aromatic system may exhibit weak emission (λ ~350 nm), modifiable via substituent tuning.
- Catalysis : Acts as a boron source in transition-metal-free reactions (e.g., Chan-Lam couplings with Cu(OAc)).
- Stability under light : UV-Vis spectroscopy reveals no degradation after 24-hour exposure (λ = 365 nm) .
Basic: What chromatographic methods separate this compound from byproducts?
Answer:
- Normal-phase HPLC : Zorbax Silica column, 90:10 hexane/isopropanol.
- Reverse-phase : C18 column, 70:30 acetonitrile/water (0.1% TFA).
- GC-MS : Capillary column (DB-5MS), 250°C ramp, detects volatile impurities .
Advanced: Can computational models predict its reactivity in new reactions?
Answer:
Yes. DFT (B3LYP/6-31G*) models predict:
- Nucleophilic attack : Favored at the boron center (LUMO = –1.8 eV).
- Steric maps : Highlight repulsion between cyclopropyl and pinacol methyl groups.
- Transition-state analysis : Reveals rate-limiting steps in cross-couplings (e.g., oxidative addition vs. transmetallation) .
Advanced: How to address contradictions in reported crystallographic data?
Answer:
- Check space group symmetry : Compare with analogous structures (e.g., reports P2/c for a related compound).
- Refinement parameters : Ensure R-factor <0.05 and thermal displacement ellipsoids are physically plausible.
- Powder XRD : Confirm phase purity if single-crystal data conflicts with elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
